3-(3,3-diphenylpropanamido)-N-(p-tolyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(3,3-diphenylpropanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O3/c1-21-16-18-24(19-17-21)32-31(35)30-29(25-14-8-9-15-27(25)36-30)33-28(34)20-26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBTUIZPSMTGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,3-diphenylpropanamido)-N-(p-tolyl)benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its neuroprotective properties, antioxidant effects, and potential applications in pharmacology.

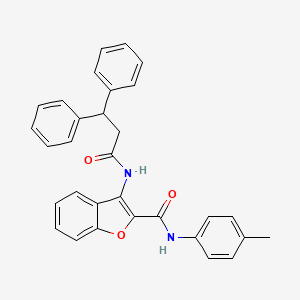

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzofuran moiety, which is significant for its biological activity.

Neuroprotective Effects

Recent studies have indicated that benzofuran derivatives exhibit neuroprotective effects against excitotoxicity, particularly in neuronal cell cultures. For instance, a related study synthesized various benzofuran derivatives and evaluated their efficacy against NMDA-induced neuronal damage. Among these, compounds with specific substitutions showed significant protective effects at concentrations around 100 μM .

- Key Findings:

- Compounds with -CH3 and -OH substitutions demonstrated enhanced neuroprotective activity.

- The most potent compound exhibited effects comparable to memantine, a known NMDA antagonist.

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives has been extensively studied. In vitro assays have shown that certain derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal tissues .

- Mechanism:

- The antioxidant activity is attributed to the ability of these compounds to neutralize free radicals, thereby preventing oxidative stress-related neuronal damage.

Study on Benzofuran Derivatives

A comprehensive study was conducted to evaluate the neuroprotective and antioxidant properties of synthesized benzofuran derivatives. The following table summarizes the results:

| Compound | Neuroprotective Activity (μM) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|

| 1f | 30 (comparable to memantine) | 72% |

| 1j | 100 | 65% |

| 1a | 50 | 58% |

Note: DPPH (1,1-diphenyl-2-picrylhydrazyl) is a common method for assessing antioxidant activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzofuran ring significantly influence biological activity. The presence of methyl (-CH3) and hydroxyl (-OH) groups enhances both neuroprotective and antioxidant effects.

Potential Applications

Given its biological activities, this compound has potential applications in:

- Neuropharmacology: As a candidate for treating neurodegenerative diseases due to its neuroprotective properties.

- Antioxidant therapies: For conditions associated with oxidative stress.

Comparison with Similar Compounds

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

This compound () shares a carboxamide group and an aromatic substituent (4-fluorophenyl) but differs in its dihydroisobenzofuran core. The dimethylaminopropyl chain adds basicity, which may enhance bioavailability .

N-Phenyl-2-furohydroxamic Acid (Compound 11, )

This hydroxamic acid derivative contains a furan ring but lacks the benzofuran scaffold. The hydroxamic acid group (–NHOH) confers metal-chelating properties, distinguishing it from the carboxamide and propanamido functionalities in the target compound. Such structural differences suggest divergent biological targets, such as antioxidant or metalloenzyme inhibition activities .

Propanamido and Carboxamide Derivatives

N-Benzhydryl-2-(N’-Methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5, )

This compound features a propanamide backbone with a benzhydryl (diphenylmethyl) group and a hydroxamic acid substituent. The hydroxamic acid group may confer radical-scavenging activity, as seen in DPPH assays .

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram, )

A pesticidal carboxamide, cyprofuram incorporates a tetrahydrofuran ring and cyclopropane. The chlorophenyl group parallels the p-tolyl group in the target compound but with distinct electronic effects (Cl vs. CH₃).

Aromatic Substitution Patterns

3-Chloro-N-phenyl-phthalimide ()

While structurally distinct (phthalimide core), this compound shares a phenyl substituent and halogen (Cl) atom. The chloro group enhances electrophilicity, which may influence reactivity in polymerization reactions, contrasting with the methyl group in the p-tolyl substituent of the target compound .

4′-(3-(6-Methyl-3-pyridyl)-1-(p-tolyl)-2-pyrazolin-5-yl)acetanilide ()

This compound contains a p-tolyl group identical to the target’s N-substituent but within a pyrazoline-acetanilide framework.

Comparative Data Table

Key Research Findings

- Biological Activity : Hydroxamic acid derivatives (e.g., Compound 5) exhibit radical-scavenging activity (IC₅₀ values in DPPH assays), whereas the target compound’s diphenylpropanamido group may favor protein-binding interactions .

- Synthetic Utility : Halogenated analogs (e.g., 3-chloro-N-phenyl-phthalimide) are prioritized in polymer chemistry, while the target compound’s benzofuran scaffold may be more relevant in medicinal chemistry .

Q & A

Q. What are the key steps in synthesizing 3-(3,3-diphenylpropanamido)-N-(p-tolyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential coupling of the benzofuran core with diphenylpropanamide and p-tolylamine. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF at 0–25°C .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while microwave-assisted synthesis reduces reaction time .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Critical Parameters : Temperature control during exothermic amidation, inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric balancing of reactive groups .

Q. How is the structural identity of this compound validated, and what analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.1–8.3 ppm, amide NH at δ 9.5–10.2 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) align with theoretical mass (e.g., ~520–550 g/mol) .

- X-ray Crystallography (if crystalline): Resolves dihedral angles between benzofuran and diphenyl groups, critical for conformational analysis .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases; use positive controls (e.g., staurosporine for kinases) .

- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate initial findings with alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

- Structural Analog Comparison : Test analogs (e.g., replacing p-tolyl with methoxyphenyl) to isolate pharmacophoric groups .

- Batch Purity Analysis : LC-MS to detect impurities (>98% purity required; impurities <2% can skew IC₅₀ values) .

Q. What computational strategies predict the compound’s target and mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase domain) to identify binding poses; validate with MD simulations .

- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with activity to design optimized derivatives .

- Pathway Analysis : Enrichment analysis (KEGG/GO) of transcriptomic data from treated cells to infer signaling modulation .

Q. How can synthetic yield be improved without compromising stereochemical integrity?

- Methodological Answer :

- Catalyst Screening : Pd(OAc)₂/Xantphos for Suzuki couplings (if biphenyl intermediates are used) .

- Microwave Irradiation : Reduces reaction time (e.g., 30 min vs. 24 hr) while maintaining >90% enantiomeric excess (chiral HPLC validation) .

- In Situ FTIR Monitoring : Tracks amide bond formation in real-time to halt reactions at peak conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.